Cas no 211682-11-0 (Fmoc-DL-(2-thienyl)glycine)

Fmoc-DL-(2-thienyl)glycine Chemical and Physical Properties
Names and Identifiers
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- FMOC-D,L-ALPHA-AMINO-2-THIOPHENACETIC ACID
- FMOC-DL-(2-THIENYL)GLYCINE
- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid
- {[(9H-fluoren-9-ylmethoxy)carbonyl]amino}(thiophen-2-yl)acetic acid
- AGN-PC-01NP63
- CTK8F0034
- FT-0679767
- Z1200999321
- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetic acid
- FMOC-(S)-2-(2-THIENYL)-GLYCINE
- AB10897
- EN300-267705
- G65077
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetic acid
- AKOS017406133
- DTXSID20673977
- AB33331
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(thiophen-2-yl)acetic acid
- FMOC-(R)-2-(2-THIENYL)-GLYCINE
- 211682-11-0
- ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(thiophen-2-yl)acetic acid
- Fmoc-(S)-2-Thienylglycine
- J-013893
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-2-ylacetic acid
- Fmoc-DL-(2-thienyl)glycine
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- MDL: MFCD08458753
- Inchi: InChI=1S/C21H17NO4S/c23-20(24)19(18-10-5-11-27-18)22-21(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17,19H,12H2,(H,22,25)(H,23,24)
- InChI Key: DOQXSEXNUPRHPV-UHFFFAOYSA-N
- SMILES: O=C(O)C(C1=CC=CS1)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O
Computed Properties
- Exact Mass: 379.088
- Monoisotopic Mass: 379.088
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 7
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104A^2
- XLogP3: 4.1
Fmoc-DL-(2-thienyl)glycine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-267705-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetic acid |
211682-11-0 | 95.0% | 0.05g |
$174.0 | 2025-03-20 | |
Enamine | EN300-267705-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetic acid |
211682-11-0 | 95.0% | 10.0g |
$3191.0 | 2025-03-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-300736-1g |
Fmoc-DL-(2-thienyl)glycine, |
211682-11-0 | 1g |
¥3159.00 | 2023-09-05 | ||
Enamine | EN300-267705-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-2-yl)acetic acid |
211682-11-0 | 95.0% | 0.1g |
$257.0 | 2025-03-20 | |
Aaron | AR00C2MT-250mg |
FMOC-D,L-ALPHA-AMINO-2-THIOPHENACETIC ACID |
211682-11-0 | 95% | 250mg |
$210.00 | 2025-01-24 | |
A2B Chem LLC | AF62185-100mg |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid |
211682-11-0 | 95% | 100mg |
$111.00 | 2024-04-20 | |
1PlusChem | 1P00C2EH-2.5g |
FMOC-D,L-ALPHA-AMINO-2-THIOPHENACETIC ACID |
211682-11-0 | 95% | 2.5g |
$1853.00 | 2025-02-25 | |
1PlusChem | 1P00C2EH-5g |
FMOC-D,L-ALPHA-AMINO-2-THIOPHENACETIC ACID |
211682-11-0 | 95% | 5g |
$2716.00 | 2025-02-25 | |
A2B Chem LLC | AF62185-250mg |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid |
211682-11-0 | 95% | 250mg |
$187.00 | 2024-04-20 | |
A2B Chem LLC | AF62185-2.5g |
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(thiophen-2-yl)amino)acetic acid |
211682-11-0 | 95% | 2.5g |
$1566.00 | 2024-01-01 |
Fmoc-DL-(2-thienyl)glycine Related Literature
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Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
Additional information on Fmoc-DL-(2-thienyl)glycine
Professional Introduction to Fmoc-DL-(2-thienyl)glycine (CAS No. 211682-11-0)
Fmoc-DL-(2-thienyl)glycine is a specialized amino acid derivative widely utilized in the field of pharmaceutical synthesis and peptide chemistry. With the CAS number 211682-11-0, this compound has garnered significant attention due to its unique structural properties and versatile applications in drug development. The presence of a Fmoc (fluorenylmethyloxycarbonyl) protecting group and a DL-(2-thienyl)glycine moiety makes it an invaluable tool for researchers aiming to construct complex peptide sequences with high precision.
The Fmoc group is a critical component in solid-phase peptide synthesis (SPPS), providing an efficient and stable protecting group for the amino function of the amino acid. This feature ensures that the peptide chain can be extended step-by-step without unwanted side reactions, making Fmoc-DL-(2-thienyl)glycine an essential reagent for the synthesis of bioactive peptides. The DL-(2-thienyl)glycine part introduces a sulfur-containing aromatic ring, which can enhance the solubility and stability of peptides in various environments, making it particularly useful for applications in protein engineering and biopharmaceuticals.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from peptide-based molecules. The incorporation of non-natural amino acids, such as DL-(2-thienyl)glycine, has opened up new avenues for creating peptides with enhanced pharmacological properties. For instance, studies have demonstrated that peptides incorporating thienyl groups exhibit improved binding affinity and longer biological half-life, making them more effective in treating various diseases.
The use of Fmoc-DL-(2-thienyl)glycine in drug development has been particularly promising in the treatment of neurological disorders. Research has shown that certain peptide-based drugs designed with this amino acid derivative exhibit potent neuroprotective effects. The sulfur atom in the thienyl ring can interact with specific targets in the brain, potentially leading to novel treatments for conditions such as Alzheimer's disease and Parkinson's disease. These findings highlight the importance of Fmoc-DL-(2-thienyl)glycine as a building block for next-generation therapeutics.
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